molecular formula C23H32O4 B12791250 Avarol C CAS No. 130203-69-9

Avarol C

Cat. No.: B12791250
CAS No.: 130203-69-9
M. Wt: 372.5 g/mol
InChI Key: QALBXSHCQOFDPS-APQCTARYSA-N
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Description

Avarol C is a sesquiterpenoid hydroquinone compound first isolated from the Mediterranean marine sponge Dysidea avara in 1974. It is known for its unique rearranged drimane skeleton and has been extensively studied for its wide range of biological activities, including antitumor, antimicrobial, and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Avarol C can be synthesized through a series of stereocontrolled reactions. The synthesis typically involves the coupling of isoprene units to form polyenyl pyrophosphates, which are then cyclized to form the drimane skeleton. Key steps include:

    Hydroquinone Formation: Starting from a suitable precursor, hydroquinone is formed through oxidation reactions.

    Cyclization: The drimane skeleton is formed through cyclization reactions, often involving Lewis acids as catalysts.

    Functionalization: Introduction of functional groups such as hydroxyl groups is achieved through selective oxidation and reduction reactions.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from marine sponges, followed by purification using chromatographic techniques. Advances in synthetic biology have also explored the use of engineered microorganisms to produce this compound through fermentation processes .

Types of Reactions:

    Oxidation: this compound undergoes oxidation reactions to form quinones, which are crucial intermediates in various biological processes.

    Reduction: Reduction of this compound can lead to the formation of hydroquinone derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring of this compound.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Lewis acids such as aluminum chloride for cyclization reactions.

Major Products:

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of complex organic molecules.

    Biology: Studied for its role in cellular processes and as a tool for probing biological pathways.

    Medicine: Investigated for its antitumor, antimicrobial, and antiviral properties.

Mechanism of Action

Avarol C exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Avarol C is unique due to its rearranged drimane skeleton and broad spectrum of biological activities. Similar compounds include:

This compound stands out due to its potent activity, low toxicity, and ability to cross the blood-brain barrier, making it a promising candidate for further drug development .

Properties

CAS No.

130203-69-9

Molecular Formula

C23H32O4

Molecular Weight

372.5 g/mol

IUPAC Name

[2-[[(1R,2S,4aS,8aS)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]methyl]-3,6-dihydroxyphenyl] acetate

InChI

InChI=1S/C23H32O4/c1-14-7-6-8-20-22(14,4)12-11-15(2)23(20,5)13-17-18(25)9-10-19(26)21(17)27-16(3)24/h7,9-10,15,20,25-26H,6,8,11-13H2,1-5H3/t15-,20+,22+,23+/m0/s1

InChI Key

QALBXSHCQOFDPS-APQCTARYSA-N

Isomeric SMILES

C[C@H]1CC[C@]2([C@H]([C@]1(C)CC3=C(C=CC(=C3OC(=O)C)O)O)CCC=C2C)C

Canonical SMILES

CC1CCC2(C(C1(C)CC3=C(C=CC(=C3OC(=O)C)O)O)CCC=C2C)C

Origin of Product

United States

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